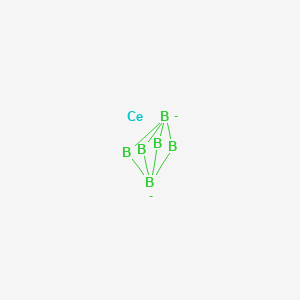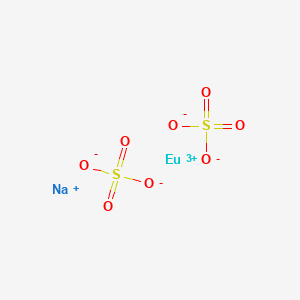
Cerium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium boride, also known as cerium hexaboride, is an inorganic chemical compound composed of cerium and boron. It is a refractory ceramic material with a low work function and one of the highest electron emissivities known. This compound is stable in vacuum and is primarily used as a coating for hot cathodes .
Vorbereitungsmethoden
Cerium boride can be synthesized through various methods. One common method involves the reaction of cerium oxide with boron carbide at high temperatures (around 1500°C) in a vacuum . Another method involves applying a cerium hexaboride coating on pure copper by immersion in a coating solution followed by heat treatment at 500°C. The coating solution is obtained by combining polyvinyl alcohol-boric acid and cerium nitrate-hexamine solutions .
Analyse Chemischer Reaktionen
Cerium boride is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . It undergoes various types of reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions with certain reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and alkalis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cerium boride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high electron emissivity and stability.
Biology: Investigated for its potential use in biological applications, although specific details are still under research.
Wirkmechanismus
The mechanism of action of cerium boride involves its high electron emissivity and stability in vacuum. It operates at high temperatures (around 1450°C) and is resistant to cathode poisoning. This compound cathodes show lower evaporation rates at 1700 K compared to lanthanum boride, making them more durable . The molecular targets and pathways involved in its mechanism are related to its interaction with electrons and its stability under high-temperature conditions.
Vergleich Mit ähnlichen Verbindungen
Cerium boride is often compared with lanthanum boride due to their similar applications. Both compounds are used as coatings for hot cathodes and have low work functions. this compound cathodes have a longer lifetime and are more resistant to carbon contamination compared to lanthanum boride . Other similar compounds include various intermetallic borides, which also possess high electron emissivity and stability .
Similar Compounds
- Lanthanum boride
- Hafnium boride
- Zirconium boride
- Titanium boride
This compound stands out due to its unique combination of high electron emissivity, stability, and resistance to contamination, making it a valuable material in various high-temperature and high-stability applications.
Eigenschaften
IUPAC Name |
cerium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Ce/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEMQUGFOWLXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Ce-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-02-5 |
Source


|
| Record name | Cerium boride (CeB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)







![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)

![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)
